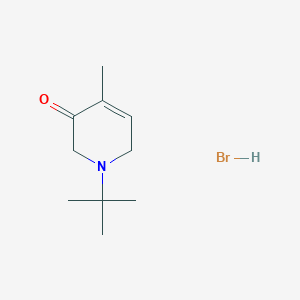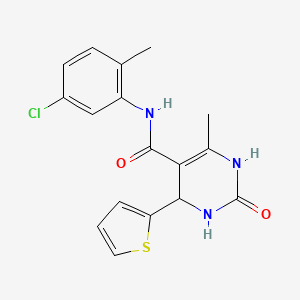
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TBN or TBN HBr and is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is not fully understood. However, it has been suggested that this compound may act as an antioxidant and neuroprotective agent. It may also modulate the activity of certain enzymes and receptors in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may help in the treatment of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide in lab experiments is its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, making it an attractive target for further research. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic properties.
2. Investigation of the potential use of this compound in the treatment of other diseases, such as cancer and diabetes.
3. Development of more efficient synthesis methods for this compound to improve its bioavailability and efficacy.
4. Evaluation of the safety and toxicity of this compound in animal models and humans.
5. Exploration of the potential use of this compound in combination with other drugs for improved therapeutic outcomes.
Conclusion
In conclusion, 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. This compound has been studied for its use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Métodos De Síntesis
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide can be synthesized using various methods. One of the commonly used methods is the reaction of 1-tert-butyl-4-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid with hydrobromic acid. This reaction yields 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer and diabetes.
Propiedades
IUPAC Name |
1-tert-butyl-4-methyl-2,6-dihydropyridin-3-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.BrH/c1-8-5-6-11(7-9(8)12)10(2,3)4;/h5H,6-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDCBCCDDOLQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1=O)C(C)(C)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-methyl-2,6-dihydropyridin-3-one;hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)
![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)
![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)
![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)


![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)